5-Ethyl-2-(2-phenylethyl)-4-propyl-1,3-dioxane
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Overview
Description
5-Ethyl-2-(2-phenylethyl)-4-propyl-1,3-dioxane is an organic compound that belongs to the class of dioxanes Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-(2-phenylethyl)-4-propyl-1,3-dioxane can be achieved through various synthetic routes. One common method involves the reaction of appropriate aldehydes or ketones with diols under acidic conditions to form the dioxane ring. For instance, the reaction of 2-phenylethanol with ethyl propyl ketone in the presence of an acid catalyst can yield the desired compound. The reaction conditions typically include:
Temperature: 60-80°C
Catalyst: Acidic catalyst such as sulfuric acid or p-toluenesulfonic acid
Solvent: Anhydrous conditions to prevent hydrolysis
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-(2-phenylethyl)-4-propyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxygen atoms in the dioxane ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols
Substitution: Halogenated compounds, Amines, Thiols
Scientific Research Applications
5-Ethyl-2-(2-phenylethyl)-4-propyl-1,3-dioxane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-(2-phenylethyl)-4-propyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes, thereby altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethyl-4-propyl-1,3-dioxane: Similar structure but lacks the ethyl substituent.
5-Ethyl-2-(2-phenylethyl)-1,3-dioxane: Similar structure but lacks the propyl substituent.
4-Propyl-2-(2-phenylethyl)-1,3-dioxane: Similar structure but lacks the ethyl substituent.
Uniqueness
5-Ethyl-2-(2-phenylethyl)-4-propyl-1,3-dioxane is unique due to the presence of all three substituents (ethyl, phenylethyl, and propyl) on the dioxane ring
Properties
CAS No. |
6316-48-9 |
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Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
5-ethyl-2-(2-phenylethyl)-4-propyl-1,3-dioxane |
InChI |
InChI=1S/C17H26O2/c1-3-8-16-15(4-2)13-18-17(19-16)12-11-14-9-6-5-7-10-14/h5-7,9-10,15-17H,3-4,8,11-13H2,1-2H3 |
InChI Key |
KIOPHPCYCYGKBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(COC(O1)CCC2=CC=CC=C2)CC |
Origin of Product |
United States |
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